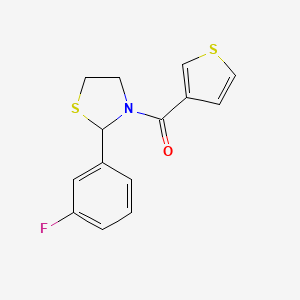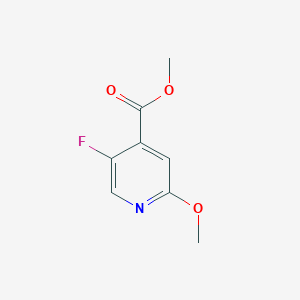
Tacedinaline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
盐酸他西丁啉通过抑制组蛋白脱乙酰酶发挥作用,组蛋白脱乙酰酶是去除组蛋白上的乙酰基的酶。 这种抑制会导致组蛋白乙酰化增加,从而导致基因表达和细胞功能发生变化 . 盐酸他西丁啉的分子靶点包括组蛋白脱乙酰酶 1、2 和 3,其作用通过涉及基因转录和染色质重塑的途径介导 .
生化分析
Biochemical Properties
Tacedinaline hydrochloride is a class I specific Histone Deacetylase inhibitor (HDACi) . It interacts with enzymes such as HDAC1 . The nature of these interactions involves the inhibition of the enzyme, which can alter the acetylation status of histones and other proteins, thereby influencing gene expression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to target intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma . It influences cell function by making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a HDAC inhibitor . By inhibiting HDACs, it increases the acetylation of histones, which can lead to changes in gene expression. This can influence various cellular processes, including cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. For instance, it has been found that certain doses of this compound can decrease Haloperidol-induced cataleptic episodes and improve motor coordination in aged mice .
Metabolic Pathways
As a HDAC inhibitor, it is likely to influence a variety of metabolic processes through its effects on gene expression .
Subcellular Localization
As a HDAC inhibitor, it is likely to be found in the nucleus where it can exert its effects on histone acetylation and gene expression .
准备方法
合成路线和反应条件
盐酸他西丁啉可由乙胺、N-[(3,5-二氯苯基)亚甲基]-2,2-二乙氧基合成。 合成过程涉及多个步骤,包括形成中间体,然后通过一系列化学反应转化为盐酸他西丁啉 .
工业生产方法
盐酸他西丁啉的工业生产涉及优化合成路线,以确保高产率和纯度。 这通常包括使用先进技术,如高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型
盐酸他西丁啉会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢气或从化合物中去除氧气。
常用试剂和条件
盐酸他西丁啉反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度和压力以确保所需的化学转化 .
主要形成的产物
盐酸他西丁啉反应形成的主要产物取决于所用反应条件和试剂。 这些产物可能包括原始化合物的各种衍生物,它们可能具有不同的生物活性 .
科学研究应用
盐酸他西丁啉具有广泛的科学研究应用,包括:
相似化合物的比较
类似化合物
与盐酸他西丁啉类似的化合物包括其他组蛋白脱乙酰酶抑制剂,例如:
伏立诺他: 另一种用于癌症治疗的组蛋白脱乙酰酶抑制剂。
罗米地辛: 一种具有不同化学结构但具有类似生物活性的组蛋白脱乙酰酶抑制剂。
帕诺比诺他: 一种泛组蛋白脱乙酰酶抑制剂,具有广谱抗肿瘤活性
独特性
盐酸他西丁啉在其对 I 类组蛋白脱乙酰酶的选择性抑制方面是独一无二的,这使其在某些类型的癌症中特别有效 . 其广谱抗肿瘤活性以及诱导癌细胞凋亡的能力使其进一步区别于其他组蛋白脱乙酰酶抑制剂 .
属性
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWULVTDZRPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299346-14-7 |
Source


|
| Record name | N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2599283.png)
![1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea](/img/structure/B2599285.png)
![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)





![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)

![6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2599298.png)
![tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)
